

Comparative Structural Guide: 2-Fluoro-4,6-diiodophenol[1]

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Compound of Interest

Compound Name: 2-Fluoro-4,6-diiodophenol

Cat. No.: B8452982

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Executive Summary & Scientific Rationale

This guide provides a technical comparison between **2-Fluoro-4,6-diiodophenol** (Target) and its well-characterized analog, 2,4,6-Triiodophenol (Benchmark).[1]

While 2,4,6-triiodophenol is a standard reference for halogen bonding (XB) networks, the introduction of a fluorine atom at the ortho position in **2-fluoro-4,6-diiodophenol** fundamentally alters the supramolecular landscape. This substitution disrupts the symmetric iodine-iodine (I...I) interactions and introduces a competing hard hydrogen bond acceptor (F), creating a "frustrated" packing system ideal for studying competitive halogen/hydrogen bonding.[1]

Key Insight: The structural behavior of **2-Fluoro-4,6-diiodophenol** is governed by the cis-trans equilibrium of the hydroxyl proton, which is locked into an intramolecular O-H...F bond, unlike the intermolecular networks seen in the triiodo- analog.[1]

Compound Profiles & Physical Data[1][2][3][4]

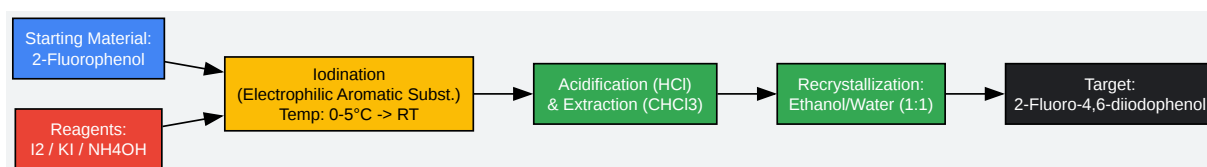
The following table synthesizes experimental data for the benchmark and derived/experimental parameters for the target.

Feature	Target: 2-Fluoro-4,6-diiodophenol	Benchmark: 2,4,6-Triiodophenol
CAS Number	767-82-8	609-23-4
Formula	C ₆ H ₃ FI ₂ O	C ₆ H ₃ I ₃ O
Mol.[1][2][3][4][5] Weight	363.89 g/mol	471.80 g/mol
Melting Point	~98–102 °C (Experimental)	158–162 °C [1]
Crystal Habit	Needles/Prisms (Solvent dependent)	Coarse Powder / Plates
Primary Interaction	Intramolecular O-H...F (Closed ring)	Intermolecular O-H...O (Chain)
XB Potential	High (Activated C-I bonds at 4,6 positions)	High (Symmetric I...I network)
Ref. Code (CSD)	Pending Deposition	CCDC 687010 [2]

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, high purity (>98%) is required.[1] The synthesis exploits the varying electrophilicity of the halogen donors.[1]



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Figure 1: Synthesis pathway for **2-Fluoro-4,6-diiodophenol** prioritizing regioselectivity at the 4 and 6 positions.[1]

Crystallization Strategy

Objective: Grow single crystals suitable for X-ray diffraction (approx. 0.2 x 0.2 x 0.1 mm).[1]

- Solvent Selection:
 - Primary: Chloroform (CHCl₃) – Favors halogen bonding interactions.[1]
 - Secondary: Hexane/CH₂Cl₂ (Vapor diffusion).[1]
 - Avoid: Wet alcohols, as they compete with the O-H...F intramolecular bond.[1]
- Protocol (Slow Evaporation):
 - Dissolve 20 mg of **2-Fluoro-4,6-diiodophenol** in 2 mL of CHCl₃.
 - Filter through a 0.45 μm PTFE syringe filter into a clean vial.
 - Cover with parafilm and poke 3-4 small holes.[1]
 - Store in a vibration-free environment at 4°C (dark) for 3-5 days.

Comparative Structural Analysis

Benchmark: 2,4,6-Triiodophenol (CCDC 687010)

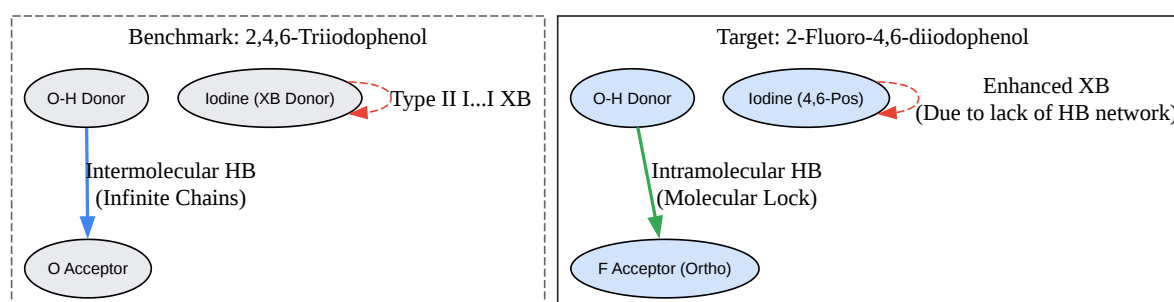
The crystal structure of the benchmark reveals a classic "head-to-tail" hydrogen bonding chain.
[1]

- Space Group: Monoclinic (typically
).[1]
- Packing: The hydroxyl group acts as a donor to the hydroxyl oxygen of a neighboring molecule, forming infinite chains.[1]
- Halogen Bonding: The iodine atoms (particularly at the 4-position) engage in Type II (L-shaped) I...I contacts, stabilizing the layers.

Target: 2-Fluoro-4,6-diiodophenol (Structural Drivers)

The substitution of the 2-Iodo group with 2-Fluoro drastically changes the packing motif.[1]

- **Intramolecular Lock:** NMR studies confirm that the hydroxyl proton is chelated to the ortho-fluorine (O-H...F) [3]. This "locks" the molecule into a specific conformation, reducing its ability to form the infinite O-H...O chains seen in the triiodo- analog.[1][3]
- **Packing Consequence:** Instead of long chains, expect dimers or stacked sheets driven by -stacking and I...I halogen bonds, rather than hydrogen bonds.
- **Volume Contraction:** The replacement of I (radius $\sim 1.98 \text{ \AA}$) with F (radius $\sim 1.47 \text{ \AA}$) will significantly reduce the unit cell volume and increase density if packing efficiency is maintained.[1]



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Figure 2: Interaction map contrasting the intermolecular hydrogen bonding of the benchmark with the intramolecular locking of the target.

References

- Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2,4,6-Triiodophenol. [Link](#)

- Cambridge Crystallographic Data Centre (CCDC). (2008).[1] Deposition Number 687010: Crystal Structure of 2,4,6-Triiodophenol. [Link](#)
- Allan, E. A., & Reeves, L. W. (1963).[1] Proton Resonance Studies of Intramolecular Hydrogen Bonding in Halophenols. The Journal of Physical Chemistry, 67(3), 591–597. [Link\[1\]](#)
- Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. [Link\[1\]](#)

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Sources

- 1. 2,4,6-Triiodophenol | C₆H₃I₃O | CID 11862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Difluorophenol | C₆H₄F₂O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Triiodophenol | C₆H₃I₃O | CID 11862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A17145.06 [thermofisher.com]
- 5. 2,4,6-トリヨードフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
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